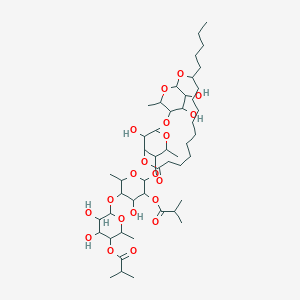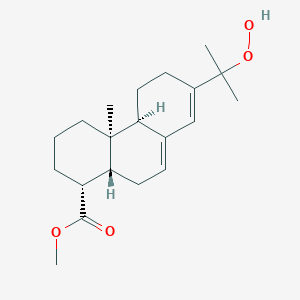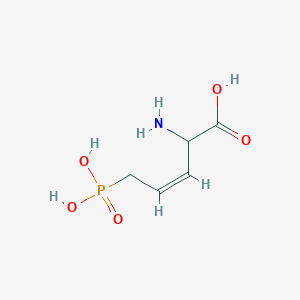
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, also known as CLA, is a naturally occurring fatty acid found in dairy and meat products. CLA has gained significant attention in the scientific community due to its potential health benefits, including anti-cancer and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is not fully understood, but it is believed to work through several pathways. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may inhibit the growth and proliferation of cancer cells, as well as promote apoptosis, or programmed cell death. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also modulate the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been shown to have numerous biochemical and physiological effects, including changes in lipid metabolism, glucose homeostasis, and immune function. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may increase the breakdown of fats in the body, leading to decreased body fat and improved body composition. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also improve insulin sensitivity and glucose uptake, potentially reducing the risk of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has several advantages for lab experiments, including its availability and ease of synthesis. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is also relatively stable and can be easily incorporated into experimental protocols. However, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, including its potential use as a therapeutic agent for cancer and other chronic diseases. Further research is needed to fully understand the mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid and its potential side effects. Additionally, research is needed to explore the potential use of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid in combination with other therapies, such as chemotherapy and radiation therapy.
In conclusion, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is a promising compound with potential health benefits, particularly in the areas of cancer prevention and anti-inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-chlorobenzaldehyde with malonic acid, followed by a series of reactions to produce 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid. Microbial fermentation involves the use of bacteria to convert linoleic acid, a common fatty acid found in vegetable oils, into 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid.
Wissenschaftliche Forschungsanwendungen
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been the subject of numerous scientific studies, with promising results in various areas of health. Studies have shown that 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may have anti-cancer properties, particularly in breast, colon, and prostate cancers. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has also been shown to have anti-inflammatory effects, potentially reducing the risk of chronic diseases such as heart disease and diabetes.
Eigenschaften
CAS-Nummer |
113849-15-3 |
|---|---|
Produktname |
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid |
Molekularformel |
C17H21ClO2 |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
(5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoic acid |
InChI |
InChI=1S/C17H21ClO2/c1-17(2,12-5-3-4-6-16(19)20)13-11-14-7-9-15(18)10-8-14/h5,7-13H,3-4,6H2,1-2H3,(H,19,20)/b12-5+,13-11- |
InChI-Schlüssel |
MDCBZIPHGRGTOZ-QHCYUJHFSA-N |
Isomerische SMILES |
CC(C)(/C=C/CCCC(=O)O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
Synonyme |
9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid 9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, (8Z)-isomer CPDNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



